Molecular weight and formula of 5-Bromo-2-chloro-4-fluorophenyl acetate
Molecular weight and formula of 5-Bromo-2-chloro-4-fluorophenyl acetate
Technical Profile: 5-Bromo-2-chloro-4-fluorophenyl Acetate
Abstract
5-Bromo-2-chloro-4-fluorophenyl acetate is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for sodium-glucose co-transporter 2 (SGLT2) inhibitors and other metabolic disease therapeutics. As the O-acetyl protected derivative of 5-bromo-2-chloro-4-fluorophenol, this compound serves as a critical strategic intermediate. The acetate group provides orthogonal protection, enhancing stability during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and directing regioselectivity during electrophilic aromatic substitutions. This guide details its physicochemical properties, synthesis protocols, and application in medicinal chemistry workflows.
Chemical Identity & Physicochemical Properties
This molecule is a tetrasubstituted benzene ring featuring three distinct halogen atoms and an acetate ester. Its high degree of functionalization makes it a versatile scaffold for diversifying chemical space in drug discovery.
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-2-chloro-4-fluorophenyl acetate | Derived from parent phenol |
| Molecular Formula | C₈H₅BrClFO₂ | |
| Molecular Weight | 267.48 g/mol | Calculated (Br⁷⁹ isotope dominant) |
| Parent Phenol CAS | 148254-32-4 | 5-Bromo-2-chloro-4-fluorophenol |
| Physical State | Solid (Low melting point) | Typically white to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF | Hydrolyzes in aqueous base |
| Reactive Sites | C-Br (Pos 5), Acetyl (Pos 1) | Br is active for Pd-catalyzed coupling |
Synthesis & Preparation Protocol
The synthesis of 5-Bromo-2-chloro-4-fluorophenyl acetate is typically achieved via the acetylation of the commercially available parent phenol. This transformation is often employed to purify the phenol or to mask the hydroxyl group prior to lithiation or coupling reactions.
Standard Operating Procedure (SOP): Acetylation
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Precursor: 5-Bromo-2-chloro-4-fluorophenol (1.0 eq)
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Reagent: Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.5 eq)
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Base: Triethylamine (1.5 eq) or Pyridine (solvent/base)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol:
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Dissolution: Charge a dry round-bottom flask with 5-Bromo-2-chloro-4-fluorophenol and anhydrous DCM under an inert atmosphere (N₂ or Ar).
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Base Addition: Cool the solution to 0°C. Add Triethylamine dropwise to prevent exotherm.
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Acetylation: Add Acetyl Chloride dropwise over 15 minutes. The solution may become cloudy due to the formation of triethylamine hydrochloride salts.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.
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Work-up: Quench with cold water. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.
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Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for the acetylation of the parent halogenated phenol.
Applications in Drug Development
This molecule serves as a "masked" phenol intermediate. The acetate group is electron-withdrawing, which subtly alters the electronics of the ring, but its primary utility is protection.
A. SGLT2 Inhibitor Synthesis (Diarylmethane Scaffolds)
In the synthesis of gliflozin-class drugs (e.g., Empagliflozin analogs), the construction of the diarylmethane core is critical.[1][2]
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Role: The acetate protects the oxygen during the formation of the diphenylmethane bridge.
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Mechanism: The bromine at position 5 is the handle for lithiation or Grignard formation. A free phenol (–OH) would quench the organometallic reagent immediately. The acetate (–OAc) is compatible with certain coupling conditions or can be switched to a more robust silyl ether if harsh lithiation is required.
B. Palladium-Catalyzed Cross-Coupling
The C–Br bond at position 5 is highly activated for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the ortho-fluorine and para-chloro substituents.
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Reaction: Coupling with aryl boronic acids to form biaryl ethers.
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Advantage: The acetate prevents catalyst poisoning that can occur with free phenols and suppresses the formation of dibenzofurans.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways showing cross-coupling utility and deprotection to the active nucleophile.
Analytical Characterization
To validate the identity of 5-Bromo-2-chloro-4-fluorophenyl acetate, the following spectral signatures are expected:
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.35 ppm (s, 3H): Singlet corresponding to the methyl group of the acetate (–C(=O)CH ₃).
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Aromatic Region: Two distinct doublets (or doublets of doublets due to F-coupling) representing the two aromatic protons (H-3 and H-6) on the tetrasubstituted ring.
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¹⁹F NMR:
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Single peak around -110 to -120 ppm , characteristic of an aryl fluoride ortho to a chloride.
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IR Spectroscopy:
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1760–1770 cm⁻¹: Strong C=O stretch (Phenolic ester).
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1150–1200 cm⁻¹: C–O–C stretch.
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Safety & Handling
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Hazards: Like its parent phenol, this compound is likely a skin and eye irritant. The acetate functionality can hydrolyze to release acetic acid and the halogenated phenol upon contact with moisture.
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Storage: Store in a cool, dry place under inert gas (Argon) to prevent hydrolysis.
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers or aqueous bases.
References
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PubChem. (2025). 5-Bromo-2-chloro-4-fluorophenol (Parent Compound).[3][4][5][6][7][8] National Library of Medicine. Available at: [Link]
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World Intellectual Property Organization. (2000). WO2000061523A1: Halogenation of protected phenols. Patentscope. Available at: [Link]
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Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. (Contextual reference for diarylmethane synthesis). Available at: [Link]
Sources
- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS [chemicalbook.com]
- 4. chembopharma.wordpress.com [chembopharma.wordpress.com]
- 5. (5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone-Yuntao Chemical [ytao-chem.com]
- 6. Combi-Blocks [combi-blocks.com]
- 7. WO2000061523A1 - Halogenation of protected phenols in meta position - Google Patents [patents.google.com]
- 8. CN1348433A - Halogenation of protected phenols in meta position - Google Patents [patents.google.com]
